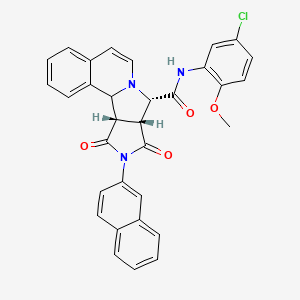
C32H24ClN3O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C32H24ClN3O4 is known as Loratadine. It is a second-generation tricyclic antihistamine used to treat allergies. Loratadine is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria without causing significant drowsiness, which is a common side effect of first-generation antihistamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized starting from 2-cyanopyridine. The synthetic route involves several key steps:
Ritter Reaction: Conversion of 2-cyanopyridine to an amide.
Alkylation: Introduction of a halogenated benzene ring via alkylation.
Cyclization: Formation of the tricyclic structure through cyclization reactions.
McMurry Reaction: Final step involves the McMurry reaction to yield Loratadine.
Industrial Production Methods
Industrial production of Loratadine typically follows the same synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes several types of chemical reactions:
Oxidation: Loratadine can be oxidized to form desloratadine, its active metabolite.
Reduction: Reduction reactions can modify the functional groups on the Loratadine molecule.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products
Desloratadine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine activity and structure-activity relationships.
Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.
Medicine: Extensively used in clinical trials for treating allergic conditions.
Industry: Used in the formulation of over-the-counter allergy medications
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular targets include the H1 receptors located on various cells involved in the allergic response .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: Known for its non-sedative properties and used for similar indications.
Desloratadine: The active metabolite of Loratadine with enhanced potency .
Uniqueness
Loratadine is unique due to its high selectivity for peripheral H1 receptors, which minimizes central nervous system side effects such as drowsiness. This makes it a preferred choice for patients who need to avoid sedation .
Properties
Molecular Formula |
C32H24ClN3O4 |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-naphthalen-2-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C32H24ClN3O4/c1-40-25-13-11-21(33)17-24(25)34-30(37)29-27-26(28-23-9-5-4-7-19(23)14-15-35(28)29)31(38)36(32(27)39)22-12-10-18-6-2-3-8-20(18)16-22/h2-17,26-29H,1H3,(H,34,37)/t26-,27+,28?,29-/m0/s1 |
InChI Key |
BSBDMTLSPORGCU-VKAIGLIFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


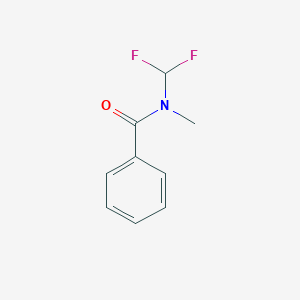
![4-{4-[(2-Ethylhexyl)oxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12619310.png)
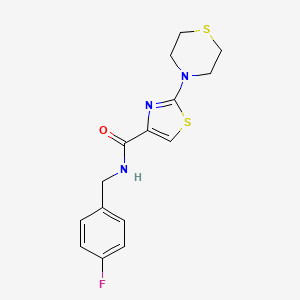
![2-(4-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12619320.png)
![3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B12619325.png)
![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
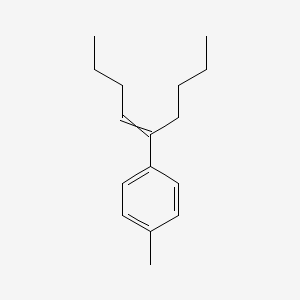
![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)
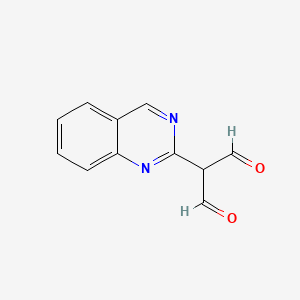
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
